Cas no 1482800-82-7 (5-Iodo-2-isobutoxyaniline)

5-Iodo-2-isobutoxyaniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, 5-iodo-2-(2-methylpropoxy)-
- 5-Iodo-2-isobutoxyaniline
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- インチ: 1S/C10H14INO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3
- InChIKey: LYLYGMPBABSMFM-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(I)=CC=C1OCC(C)C
じっけんとくせい
- 密度みつど: 1.551±0.06 g/cm3(Predicted)
- ふってん: 337.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 3.78±0.10(Predicted)
5-Iodo-2-isobutoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295972-2.5g |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 2.5g |
$1454.0 | 2023-06-06 | ||
TRC | I197765-125mg |
5-Iodo-2-isobutoxyaniline |
1482800-82-7 | 125mg |
$ 510.00 | 2022-06-04 | ||
Enamine | EN300-1295972-100mg |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 100mg |
$553.0 | 2023-09-30 | ||
Enamine | EN300-1295972-5000mg |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 5000mg |
$1821.0 | 2023-09-30 | ||
Enamine | EN300-1295972-10.0g |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 10g |
$3191.0 | 2023-06-06 | ||
Enamine | EN300-1295972-5.0g |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 5g |
$2152.0 | 2023-06-06 | ||
Enamine | EN300-1295972-500mg |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1295972-2500mg |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1295972-10000mg |
5-iodo-2-(2-methylpropoxy)aniline |
1482800-82-7 | 10000mg |
$2701.0 | 2023-09-30 | ||
TRC | I197765-250mg |
5-Iodo-2-isobutoxyaniline |
1482800-82-7 | 250mg |
$ 850.00 | 2022-06-04 |
5-Iodo-2-isobutoxyaniline 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
5-Iodo-2-isobutoxyanilineに関する追加情報
5-Iodo-2-isobutoxyaniline: A Comprehensive Overview
5-Iodo-2-isobutoxyaniline, also known by its CAS number 1482800-82-7, is a versatile aromatic amine compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes an iodo group at the 5-position and an isobutoxy group at the 2-position of the aniline ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 5-Iodo-2-isobutoxyaniline typically involves a multi-step process, often starting with the preparation of the corresponding aniline derivative. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the iodo group at the desired position, while maintaining the integrity of the isobutoxy substituent. These methods not only enhance yield but also improve the overall purity of the final product.
In terms of chemical properties, 5-Iodo-2-isobutoxyaniline exhibits a high degree of reactivity due to the electron-withdrawing effects of both the iodo and isobutoxy groups. This reactivity makes it an excellent substrate for various nucleophilic aromatic substitution reactions. Recent studies have demonstrated its utility in constructing heterocyclic compounds, which are of great interest in drug discovery and materials science. For example, researchers have successfully employed this compound as a precursor for synthesizing bioactive molecules with potential anti-cancer properties.
The application of 5-Iodo-2-isobutoxyaniline extends beyond organic synthesis. It has found significant use in polymer chemistry, where it serves as a building block for constructing functional polymers with tailored electronic properties. Recent research has highlighted its role in developing advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and sensors. The ability to fine-tune the electronic characteristics of these materials through precise control over the substituents on the aniline ring has opened new avenues for technological innovation.
In addition to its chemical applications, 5-Iodo-2-isobutoxyaniline has also been studied for its biological activity. Preliminary assays have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in anti-cancer drug development. However, further research is required to fully understand its mechanism of action and to optimize its pharmacokinetic properties for therapeutic use.
From a safety perspective, handling 5-Iodo-2-isobutoxyaniline requires adherence to standard laboratory protocols due to its potential hazards. Although it is not classified as a hazardous chemical under current regulations, proper precautions should be taken to minimize exposure and ensure safe handling practices. Researchers are advised to consult Material Safety Data Sheets (MSDS) for detailed information on handling and storage procedures.
In conclusion, 5-Iodo-2-isobutoxyaniline stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for both fundamental research and practical applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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